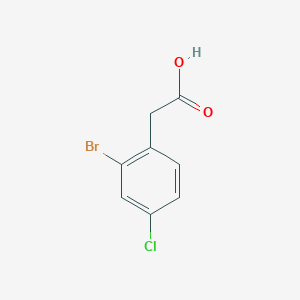![molecular formula C6H3BrClN3 B1288912 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine CAS No. 877173-84-7](/img/structure/B1288912.png)
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
Overview
Description
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 877173-84-7. It has a molecular weight of 232.47 . The IUPAC name for this compound is 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine .
Synthesis Analysis
The synthesis of 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine derivatives has been reported in the literature. A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
The InChI code for 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine is 1S/C6H3BrClN3/c7-4-3-10-11-5(8)1-2-9-6(4)11/h1-3H . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis
The compound has been involved in Suzuki–Miyaura cross-coupling reactions. The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Fluorescent Probes for Bioimaging
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine: derivatives have been identified as strategic compounds for optical applications. They serve as fluorescent probes for bioimaging due to their tunable photophysical properties. These compounds can be used to study the dynamics of intracellular processes, acting as crucial tools in biological research .
Chemosensors
The structural diversity and presence of heteroatoms make these compounds potential chemosensors. They can be designed to detect specific ions or molecules, providing valuable insights in environmental monitoring and diagnostics .
Organic Light-Emitting Devices (OLEDs)
Due to their solid-state emission intensities, these pyrazolo[1,5-a]pyrimidines can be utilized in the development of OLEDs. Their photophysical properties allow for the creation of materials with specific light-emission characteristics, which is essential for display and lighting technologies .
Photobleaching Performance
The photobleaching performance of these compounds is noteworthy. They maintain high fluorescence intensities even after continuous excitation, which is a desirable trait for long-term imaging applications and stability in various conditions .
Synthetic Methodology
The synthesis of these compounds is simpler and greener compared to other fluorophores like BODIPYs. This makes them not only environmentally friendly but also cost-effective for large-scale production .
Solid-State Emitters
With the ability to emit light in a solid state, these compounds can be used in the design of new materials for optoelectronic applications. They offer a range of emission intensities, making them versatile for different uses .
Electronic Structure Analysis
The electronic structure of these compounds has been analyzed using DFT and TD-DFT calculations. This analysis helps in understanding their optical properties and designing compounds with desired absorption and emission behaviors .
Comparative Performance
The properties and stability of these pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G. This highlights their potential as alternatives to traditional fluorophores in various applications .
Safety and Hazards
properties
IUPAC Name |
3-bromo-7-chloropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-3-10-11-5(8)1-2-9-6(4)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWBPGVLNBNKSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Br)N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619652 | |
| Record name | 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine | |
CAS RN |
877173-84-7 | |
| Record name | 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1288829.png)




![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1288847.png)



![3-Bromo-8-nitroimidazo[1,2-A]pyridine](/img/structure/B1288857.png)
![3-Bromo-6-nitroimidazo[1,2-A]pyridine](/img/structure/B1288858.png)


